molecular formula C15H16BNO3 B1519913 3-Borono-N-(2,5-dimethylphenyl)benzamide CAS No. 957061-00-6

3-Borono-N-(2,5-dimethylphenyl)benzamide

Cat. No.: B1519913
CAS No.: 957061-00-6
M. Wt: 269.11 g/mol
InChI Key: VXKQWIGNLAJBGU-UHFFFAOYSA-N
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Description

3-Borono-N-(2,5-dimethylphenyl)benzamide is a boronic acid derivative characterized by a benzamide backbone substituted with a borono (-B(OH)₂) group at the 3-position and an N-linked 2,5-dimethylphenyl group. The boronic acid moiety is notable for its ability to form reversible covalent bonds with diols and hydroxyl groups, making it valuable in organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and drug development (e.g., protease inhibition) .

Properties

IUPAC Name

[3-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQWIGNLAJBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657002
Record name {3-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-00-6
Record name B-[3-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Borono-N-(2,5-dimethylphenyl)benzamide typically involves the reaction of 2,5-dimethylaniline with benzoyl chloride in the presence of a boronic acid derivative. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process, which allows for the efficient production of large quantities. The process involves the continuous addition of reagents and the removal of by-products, ensuring a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Borono-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzamides.

Scientific Research Applications

3-Borono-N-(2,5-dimethylphenyl)benzamide has found applications in several scientific research areas:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Borono-N-(2,5-dimethylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific pathways, depending on the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparisons

Boronic Acid Derivatives
Compound Name Structural Features Key Properties/Applications
3-Borono-N-(2,5-dimethylphenyl)benzamide Borono group, 2,5-dimethylphenyl Potential enzyme inhibition; limited stability/supply
Fluoranthene-3-boronic acid Polycyclic boronic acid Used in fluorescent probes and materials science
3-Methoxyphenylboronic acid Methoxy group instead of benzamide Suzuki coupling reagent; lower steric hindrance

Key Insights :

  • The borono group in this compound distinguishes it from non-boron analogs, enabling unique biochemical interactions (e.g., reversible binding to serine proteases).
  • Compared to fluoranthene-3-boronic acid, the benzamide scaffold may offer better solubility but reduced fluorescence utility.
Halogen-Substituted Benzamides
Compound Name Structural Features Key Properties/Applications
N-(3-Bromophenyl)-2,5-dimethylbenzamide Bromine substituent Enhanced halogen bonding; anticancer applications
N-(3-Chlorophenyl)-2,5-dimethylbenzamide Chlorine substituent Higher polarity; antimicrobial activity

Key Insights :

  • Halogen atoms (Br, Cl) improve binding affinity via halogen bonding but lack the reversible reactivity of boronic acids.
  • The borono group in this compound may confer distinct enzyme-targeting capabilities compared to halogens.

Functional Group Variations in Benzamides

Sulfonyl and Thiazole Derivatives
Compound Name Structural Features Key Properties/Applications
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide Thiazole ring, sulfonyl group Antimicrobial activity; enhanced metabolic stability
N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide Octanoylamino group Increased lipophilicity; membrane penetration

Key Insights :

  • The borono group’s smaller size compared to octanoylamino may reduce steric hindrance in target interactions.
Amino and Methoxy Derivatives
Compound Name Structural Features Key Properties/Applications
3-Amino-N-(2,3-dimethylphenyl)benzamide Amino group Hydrogen bonding; enzyme modulation
3,5-Dimethoxy-N-(2-methylphenyl)benzamide Methoxy groups Improved solubility; antioxidant activity

Key Insights :

  • Amino and methoxy groups prioritize hydrogen bonding over covalent interactions, limiting their utility in catalytic applications.

Structural Conformation and Crystallography

highlights the conformational flexibility of benzamide derivatives. For example:

  • N-(3,5-Dimethylphenyl)-2-methylbenzamide : Dihedral angles of 69.5° between aromatic rings; intermolecular N–H⋯O hydrogen bonding .
  • This compound: Likely exhibits similar torsional flexibility but with additional hydrogen-bonding capacity via the borono group.

Unique Attributes of this compound

  • Reactivity: The borono group enables participation in cross-coupling reactions and transient enzyme inhibition, a feature absent in halogenated or sulfonated analogs.
  • Target Specificity: Potential for selective binding to proteasomes or serine hydrolases, unlike thiazole or amino derivatives.
  • Challenges : Discontinued commercial status suggests synthesis or stability issues, limiting practical applications .

Biological Activity

3-Borono-N-(2,5-dimethylphenyl)benzamide is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a boron atom that can form reversible covalent bonds with various biological targets, making it a valuable candidate for drug development and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BNO3C_{15}H_{16}BNO_3 with a molecular weight of approximately 269.1 g/mol. The compound features a boronic acid moiety, which is critical for its interactions with biological systems.

PropertyValue
Molecular FormulaC₁₅H₁₆BNO₃
Molecular Weight269.1 g/mol
Functional GroupsBoronic acid, amide

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors through the boron atom. This interaction can lead to enzyme inhibition or modulation of signaling pathways, which may have therapeutic implications in various diseases.

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of proteases critical for pathogen survival, such as the Plasmodium falciparum subtilisin-like serine protease (PfSUB1) .

Antimalarial Activity

A significant body of research has focused on the antimalarial properties of boronic acid derivatives, including this compound. Studies indicate that this compound can inhibit PfSUB1, an essential enzyme for the life cycle of the malaria parasite. The structure-activity relationship (SAR) analyses revealed that modifications in the side chains can enhance selectivity and potency against PfSUB1 while minimizing off-target effects on human proteasomes .

Cancer Research

In cancer research, this compound has been evaluated for its potential as a therapeutic agent targeting various cancer types. Its ability to modulate pathways involved in cell proliferation and survival makes it a candidate for further investigation in oncology .

Case Studies

Several case studies have illustrated the efficacy of this compound in biological systems:

  • Case Study 1 : A study demonstrated that this compound effectively inhibited PfSUB1 activity in vitro, leading to reduced viability of Plasmodium falciparum cultures. The IC50 value was determined to be significantly lower than that of traditional antimalarial drugs .
  • Case Study 2 : In a cancer cell line assay, this compound exhibited dose-dependent inhibition of cell growth in breast cancer cells. The mechanism was attributed to the downregulation of key survival pathways mediated by enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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